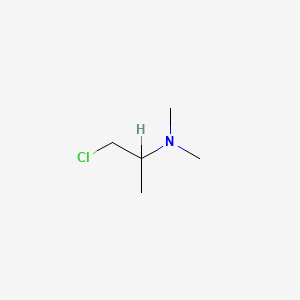
2,2',4,5,6'-Pentachlorbiphenyl
Übersicht
Beschreibung
2,2',4,5,6'-Pentachlorobiphenyl (PCB) is a type of halogenated biphenyl that is used in various industrial and commercial applications. It is classified as a persistent organic pollutant (POP) due to its ability to accumulate in the environment and its potential to cause harm to human health and the environment. PCBs are known to be toxic to both humans and animals, and are linked to a variety of health conditions, including cancer, reproductive disorders, and endocrine disruption.
Wissenschaftliche Forschungsanwendungen
Studien zur enantioselektiven Oxidation
PCB 95 wurde verwendet, um die enantioselektive Oxidation durch humane Cytochrom-P450-Monooxygenasen zu untersuchen. Diese Forschung ist entscheidend für das Verständnis, wie chirale Umweltverschmutzer wie PCB 95 im menschlichen Körper metabolisiert werden. Es wurde festgestellt, dass CYP2A6 bevorzugt das aS-PCB 95-Enantiomer oxidiert .
Forschung zur Entwicklungsneurotoxizität
Die Verbindung spielt eine wichtige Rolle in der Forschung zur Entwicklungsneurotoxizität. Studien mit Zebrafischlarven haben gezeigt, dass PCB 95 eine dosisabhängige Reduktion der Gehirngröße und eine Zunahme des Gehirnzelltods verursachen kann. Dies unterstreicht die Risiken, die mit dem Vorhandensein von PCB 95 in der Umwelt verbunden sind, und seine potenziellen Auswirkungen auf sich entwickelnde Gehirne .
Umweltchiralität und Anreicherung
Die Forschung zu PCB 95 umfasst die Untersuchung seiner axialen Chiralität und wie sich seine Enantiomere enantioselektiv im menschlichen Körper anreichern. Das Verständnis der Mechanismen hinter dieser selektiven Anreicherung kann Einblicke in die Umwelt- und Gesundheitsauswirkungen chiraler Schadstoffe liefern .
Analytische chemische Verfahren
PCB 95 wird bei der Entwicklung und Verfeinerung analytischer chemischer Verfahren eingesetzt. So werden beispielsweise Verfahren zur Bestimmung der enantiomeren Fraktionen chiraler PCB in Umweltproben PCB 95 als Referenzverbindung verwendet. Dies hilft bei der Beurteilung des atropselektiven Abbaus oder der Umwandlung solcher Verbindungen .
Metabolitenidentifizierung
Studien haben neuartige hydroxylierte Metaboliten von PCB 95 identifiziert, die für das Verständnis der Biotransformationswege von PCB in lebenden Organismen von Bedeutung sind. Diese Forschung kann zu besseren Umwelt-Risikobewertungen und Sanierungsstrategien führen .
Wirkmechanismus
Target of Action
2,2’,4,5,6’-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Biochemical Pathways
It is known that the compound regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component per1 .
Pharmacokinetics
It is known that pcbs, in general, are highly lipophilic compounds, which allows them to cross the blood-brain barrier and enter the brain . This property significantly impacts the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 2,2’,4,5,6’-Pentachlorobiphenyl’s action include dose-dependent reduction of brain sizes and increased brain cell death . The compound has been shown to act as a developmental neurotoxicant, targeting the developing brain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,4,5,6’-Pentachlorobiphenyl. This persistence can lead to bioaccumulation and cause harmful health effects . Furthermore, the compound’s enantioselective toxic effects suggest that exposure to 2,2’,4,5,6’-Pentachlorobiphenyl may confer risks associated with enantioselective enrichment of the compound in the environment .
Biochemische Analyse
Biochemical Properties
2,2’,4,5,6’-Pentachlorobiphenyl is known to interact with various enzymes and proteins. For instance, it has been shown to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . It also interacts with the estrogen receptor, a nuclear hormone receptor involved in the regulation of eukaryotic gene expression .
Cellular Effects
The cellular effects of 2,2’,4,5,6’-Pentachlorobiphenyl are diverse and complex. For instance, it has been shown to act as a developmental neurotoxicant (DNT), targeting the developing brain . In zebrafish embryos exposed to 2,2’,4,5,6’-Pentachlorobiphenyl, there was a dose-dependent reduction of brain sizes with increased brain cell death .
Molecular Mechanism
The molecular mechanism of 2,2’,4,5,6’-Pentachlorobiphenyl involves interactions with various biomolecules. For example, it has been shown to inhibit the enzyme DDC, which catalyzes the decarboxylation of L-3,4-dihydroxyphenylalanine (DOPA) to dopamine, L-5-hydroxytryptophan to serotonin, and L-tryptophan to tryptamine .
Dosage Effects in Animal Models
In animal models, the effects of 2,2’,4,5,6’-Pentachlorobiphenyl can vary with different dosages. For instance, in zebrafish embryos, there was a dose-dependent reduction of brain sizes with increased brain cell death when exposed to 2,2’,4,5,6’-Pentachlorobiphenyl .
Metabolic Pathways
It has been shown that PCBs can be metabolized into hydroxylated PCBs (OH-PCBs) in whole poplar plants .
Transport and Distribution
It is known that PCBs are lipophilic compounds and can cross the blood-brain barrier and enter the brain .
Subcellular Localization
It is known that PCBs are found in various tissues, including the brain .
Eigenschaften
IUPAC Name |
1,2,4-trichloro-5-(2,6-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-2-1-3-8(14)12(7)6-4-10(16)11(17)5-9(6)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWVXHRLMPBDCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10867525 | |
| Record name | 2,2',4,5,6'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10867525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68194-06-9 | |
| Record name | PCB 102 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68194-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',4,5,6'-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',4,5,6'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10867525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,5,6'-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NOS5F84W4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1594234.png)













